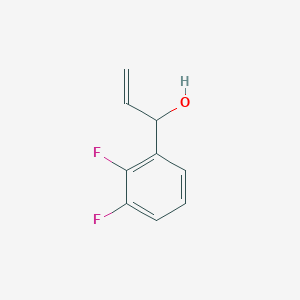

1-(2,3-Difluorophenyl)prop-2-en-1-ol

Description

1-(2,3-Difluorophenyl)prop-2-en-1-ol is an allylic alcohol derivative featuring a 2,3-difluorophenyl group attached to a propenol backbone. The molecule combines a fluorinated aromatic ring with a hydroxyl-functionalized unsaturated chain, suggesting moderate polarity, hydrogen-bonding capability, and reactivity influenced by electron-withdrawing fluorine substituents. The 2,3-difluoro substitution pattern likely creates a distinct electronic environment, differentiating it from ortho- or para-fluorinated analogs. Synthetically, such compounds may be accessed via Wittig-type reactions (as seen in related enones ) or reduction of corresponding ketones, though protective strategies for the hydroxyl group would be critical.

Properties

Molecular Formula |

C9H8F2O |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

1-(2,3-difluorophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H8F2O/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8,12H,1H2 |

InChI Key |

SQZHTMJTKRJYJB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=C(C(=CC=C1)F)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,3-Difluorophenyl)prop-2-en-1-ol typically involves the reaction of 2,3-difluorobenzaldehyde with propargyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2,3-Difluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens are introduced using reagents such as nitric acid or halogens in the presence of a Lewis acid catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .

Scientific Research Applications

1-(2,3-Difluorophenyl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes or receptors involved in critical cellular processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2,3-Difluorophenyl)prop-2-en-1-ol with structurally related fluorinated compounds, focusing on substituent effects, functional groups, and synthetic approaches.

Key Findings:

Substituent Position and Electronic Effects: The 2,3-difluorophenyl group in the target compound introduces a unique electronic profile compared to 2,4-difluoro () or 4-fluoro () analogs. Chlorine substitution () introduces greater steric bulk and electronegativity, which could reduce solubility compared to fluorine-substituted derivatives.

Functional Group Impact: The allylic alcohol moiety in the target compound distinguishes it from ketone-based analogs (Evidences 2, 3, 6, 8). Ketone-containing analogs (e.g., ) exhibit higher synthetic yields (92% via Wittig reaction), suggesting that enol ether or ester intermediates might be more stable than allylic alcohols under similar conditions.

Synthetic Considerations: The Wittig reaction () is highly efficient for synthesizing fluorinated enones, but adapting this method for allylic alcohols would require reducing agents or alternative reagents to install the hydroxyl group. Fluorine positioning influences reaction pathways: For example, 2,4-difluorophenyl ketones () are common precursors in antifungal agents (e.g., Fluconazole synthesis, ), whereas 2,3-difluoro derivatives may favor different electronic interactions in catalysis or binding.

Physical and Chemical Properties :

- The target compound’s hydroxyl group likely results in a higher boiling point and lower logP (more hydrophilic) compared to ketone analogs (e.g., ’s dark-yellow oil).

- Indole- or dihydroindole-containing derivatives (Evidences 2, 3) exhibit increased molecular complexity and lipophilicity, which may enhance biological membrane permeability but reduce synthetic accessibility.

Biological Activity

1-(2,3-Difluorophenyl)prop-2-en-1-ol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of 1-(2,3-Difluorophenyl)prop-2-en-1-ol is C9H8F2O, and it has a molecular weight of 170.16 g/mol. The compound features a prop-2-en-1-ol structure with a difluorophenyl group that enhances its stability and lipophilicity. The presence of the hydroxyl group (-OH) contributes to its reactivity and potential interactions with biological targets.

Research indicates that 1-(2,3-Difluorophenyl)prop-2-en-1-ol may act through various mechanisms, including:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes, leading to altered metabolic pathways.

- Receptor Interaction : It could engage with particular receptors in biological systems, influencing cellular responses.

Understanding these interactions is essential for elucidating its therapeutic potential and optimizing its efficacy in drug formulations.

Antimicrobial Properties

Several studies have highlighted the antimicrobial properties of 1-(2,3-Difluorophenyl)prop-2-en-1-ol. For instance:

- Inhibition of Fungal Growth : In vitro assays demonstrated that derivatives of similar compounds exhibited significant antifungal activity against Candida albicans, with IC50 values ranging from 48.9 μM to 57.7 μM . While specific IC50 values for 1-(2,3-Difluorophenyl)prop-2-en-1-ol are yet to be established, its structural similarities suggest comparable efficacy.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example:

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 1-(2,3-Difluorophenyl)prop-2-en-1-ol, a comparison with structurally similar compounds is presented in Table 1.

| Compound Name | Molecular Formula | Unique Features | Antimicrobial Activity (IC50) |

|---|---|---|---|

| 3-(3,4-Difluorophenyl)prop-2-en-1-ol | C9H8F2O | Different fluorine substitution pattern | Not specified |

| 3-(2,6-Difluorophenyl)prop-2-en-1-ol | C9H8F2O | Variance in fluorine positioning affecting reactivity | Not specified |

| 1-(2,3-Difluorophenyl)prop-2-en-1-ol | C9H8F2O | Specific substitution pattern influencing stability | Potentially significant |

The unique substitution pattern on the phenyl ring of 1-(2,3-Difluorophenyl)prop-2-en-1-ol likely enhances its biological activity compared to other analogs.

Case Studies and Research Findings

Recent research has focused on evaluating the biological activities of various derivatives related to 1-(2,3-Difluorophenyl)prop-2-en-1-ol. Notable findings include:

Study on Antifungal Activity

A study evaluating antifungal compounds reported that derivatives with similar difluoro substitutions exhibited IC50 values indicative of potent antifungal activity against Candida albicans and Aspergillus fumigatus . While direct data for 1-(2,3-Difluorophenyl)prop-2-en-1-ol is not available, these findings suggest a promising avenue for future investigations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.